molecular formula C4H3FN2S B1176580 ERCC6 protein CAS No. 148972-58-1

ERCC6 protein

Cat. No.: B1176580
CAS No.: 148972-58-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The ERCC6 protein, also known as Cockayne syndrome B (CSB) protein, is a crucial chromatin remodeling factor involved in transcription-coupled nucleotide excision repair (TC-NER) . This ATP-dependent enzyme is essential for repairing DNA damage within actively transcribed genes, such as damage caused by ultraviolet (UV) radiation, toxic chemicals, and free radicals . When RNA polymerase II stalls at a damaged site, ERCC6 facilitates its removal and recruits other repair factors, playing a critical role in maintaining genomic stability . Research indicates that ERCC6, in conjunction with ERCC8 (CSA), functions in the same biological pathways, and their joint expression has clinical significance . Dysfunction of this protein is linked to the severe genetic disorder Cockayne syndrome and is also implicated in cancer research, with studies showing its expression is correlated with clinicopathological parameters and prognosis in cancers such as gastric cancer . This recombinant Human this compound is produced in a Prokaryotic expression system (E. coli) and is offered with a high purity of >90% . It is an indispensable tool for scientists investigating DNA repair mechanisms, the molecular basis of genetic diseases, and the role of genomic instability in cancer progression. This product is intended for research applications only, including Western Blot (WB) and SDS-PAGE analysis. It is not intended for use in diagnostic, therapeutic, or cosmetic procedures, nor for human or animal consumption .

Properties

CAS No.

148972-58-1

Molecular Formula

C4H3FN2S

Synonyms

ERCC6 protein

Origin of Product

United States

Comparison with Similar Compounds

Key Interactions :

  • ERCC6 and ERCC8 physically interact to coordinate TC-NER. Double-negative ERCC6-ERCC8 expression in GC correlates with poor survival (HR = 2.603, P = 0.022) .
  • Both regulate the PI3K/AKT/mTOR pathway in gastric cancer progression .

ERCC6 vs. BRCA1/BRCA2

While ERCC6 and BRCA1/2 are DNA repair proteins, their pathways and cancer associations differ:

Feature ERCC6 BRCA1/BRCA2
Repair Pathway TC-NER (transcription-coupled) Homologous recombination (HR)
Cancer Risk Low-to-moderate penetrance in breast cancer (OR = 1.29–2.91) High-penetrance breast/ovarian cancer
Mutation Frequency 1.8% in breast tumors 0.1–1% (population)
Therapeutic Role ERCC6 SNPs (e.g., -6530C→G) predict platinum-based chemotherapy outcomes in lung cancer PARP inhibitor sensitivity

Shared Features :

  • Both exhibit similar high-to-moderate mutation impact ratios (~0.20–0.30) in breast cancer .
  • Elevated protein expression in breast tumors (Broad Institute proteome data) .

ERCC6 vs. RAD26 (Yeast Homolog)

ERCC6’s functional conservation is evident in yeast homolog Rad26 :

Feature ERCC6 (Human) RAD26 (Yeast)
Conserved Domains Helicase ATPase motifs Helicase ATPase motifs
Protein Complex Binds NAP1 and ARP (apurinic endonuclease) Interacts with Apn1 (yeast ARP) and Nap1
Role in Repair TC-NER and oxidative damage repair Base excision repair (BER) and NER

Functional Insight :

  • The ERCC6-NAP1-ARP complex is evolutionarily conserved, highlighting ERCC6’s foundational role in DNA repair across species .

ERCC6 vs. ERCC1/XPF

ERCC6 differs from the ERCC1/XPF endonuclease complex:

Feature ERCC6 ERCC1/XPF
Repair Pathway TC-NER Global genome NER (GG-NER), interstrand crosslink repair
Disease Link Cockayne syndrome Xeroderma pigmentosum (XP), Fanconi anemia
Oxidative Damage Protects lens epithelial cells from H₂O₂-induced apoptosis No direct role in oxidative damage repair

Preparation Methods

Mammalian Expression Systems

The most widely validated method for ERCC6 production involves transient transfection of human embryonic kidney (HEK293T) cells. This system ensures proper glycosylation, phosphorylation, and other eukaryotic post-translational modifications critical for ERCC6’s ATPase and chromatin-remodeling activities. The HEK293T line is favored for its high transfection efficiency and ability to handle large gene constructs, such as the 4.5-kb ERCC6 cDNA.

Vector Design and Cloning

The ERCC6 coding sequence (GenBank: BC127104) is typically cloned into mammalian expression vectors under the control of a CMV promoter. A common strategy involves fusing ERCC6 with dual affinity tags, such as C-Myc and DDK (FLAG), at the C-terminus to facilitate purification and detection. The inclusion of a Kozak sequence upstream of the start codon enhances translation initiation efficiency in mammalian cells.

Protein Purification Techniques

Affinity Chromatography

ERCC6 is purified using immobilized metal affinity chromatography (IMAC) or anti-FLAG M2 affinity resin. The dual C-Myc/DDK tag enables sequential purification steps, reducing non-specific binding. After cell lysis in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1% NP-40, the supernatant is incubated with Ni-NTA resin for IMAC. Elution is achieved using 250 mM imidazole, yielding a purity of >80% as assessed by SDS-PAGE.

Size-Exclusion Chromatography (SEC)

To further purify ERCC6 and remove aggregates, SEC is performed using a Superdex 200 column equilibrated with 20 mM HEPES (pH 7.4) and 150 mM KCl. This step isolates monomeric ERCC6, which is critical for functional assays.

Table 1: Summary of ERCC6 Purification Parameters

ParameterDetailSource
Expression HostHEK293T cells
Affinity TagsC-Myc/DDK
Purification MethodNi-NTA IMAC + SEC
Purity>80% (SDS-PAGE)
Concentration>0.05 µg/µL (BCA assay)
Observed Molecular Weight170 kDa (Western blot)

Validation of Recombinant ERCC6

Western Blot Analysis

Purified ERCC6 is validated using antibodies targeting the C-Myc tag (e.g., Proteintech 24291-1-AP). A 1:3,000 dilution of the primary antibody is recommended for detecting the 170 kDa band in HEK293T lysates. Cross-reactivity with endogenous ERCC6 is minimized by using transiently transfected cells overexpressing the recombinant protein.

Functional Assays

ATPase activity is measured using a malachite green assay, with ERCC6 demonstrating a Km of 12 µM for ATP in the presence of dsDNA. Chromatin-remodeling activity is assessed via nucleosome sliding assays, where ERCC6 collaborates with histone chaperones like NAP1 to expose DNA lesions.

Challenges and Optimization Strategies

Low Yield and Solubility

ERCC6’s large size and hydrophobic regions often lead to aggregation. Codon optimization for human cells and the addition of 10% glycerol in lysis buffers improve solubility. Co-expression with chaperones like HSP90 has been explored but requires further validation.

Post-Translational Modifications

Phosphorylation at Ser10 and Ser26 regulates ERCC6’s repair activity. Including phosphatase inhibitors (e.g., sodium orthovanadate) during purification preserves these modifications.

Applications of Prepared ERCC6 in Research

DNA Repair Studies

Recombinant ERCC6 restores repair capacity in CSB-deficient cells, as shown by reduced AP site accumulation after 5-fluorouracil treatment.

Cancer Research

In gastric cancer, ERCC6 overexpression correlates with improved survival, making it a biomarker for chemotherapy response. Prepared ERCC6 enables in vitro screens for small molecules modulating TC-NER .

Q & A

Q. What experimental approaches are recommended to validate ERCC6 protein expression and localization in human cell lines?

  • Methodological Answer : Use validated ERCC6/CSB polyclonal antibodies (e.g., Rabbit IgG, 1:1000–1:6000 dilution for WB; 0.5–4.0 µg for IP) in assays such as Western blotting (WB), immunoprecipitation (IP), or immunofluorescence (IF). Include positive controls like HeLa, DU 145, or PC-3 cells, which show ERCC6 expression at ~170 kDa (observed molecular weight). Validate antibody specificity using knockout cell lines or siRNA-mediated ERCC6 knockdown .

Q. How do ERCC6 mutations contribute to Cockayne syndrome (CS), and what functional assays can assess their pathogenicity?

  • Methodological Answer : Over 60 ERCC6 mutations (e.g., truncations or amino acid substitutions) disrupt its ATPase/helicase domain (residues 519–695), impairing transcription-coupled nucleotide excision repair (TC-NER). Use in vitro ATPase activity assays, RNA polymerase II (RNAPII) release assays, or comet assays to evaluate DNA repair capacity. Patient-derived fibroblasts can be tested for UV sensitivity and transcription recovery post-irradiation .

Q. What are the standard molecular techniques to detect ERCC6 mutations in clinical samples?

  • Methodological Answer : Perform Sanger sequencing of all ERCC6 exons, followed by deletion/duplication analysis (e.g., MLPA or array CGH) to identify copy number variants. For ambiguous cases, complementation assays using CSB-deficient cells transfected with wild-type ERCC6 can confirm functional rescue .

Advanced Research Questions

Q. How can conflicting data on ERCC6/ERCC8 co-expression in cancer prognosis be resolved?

  • Methodological Answer : In gastric cancer (GC), this compound overexpression correlates with favorable prognosis, while ERCC8 RNA-seq data may contradict protein-level findings due to post-transcriptional regulation or protein instability. Combine immunohistochemistry (IHC) with RNA in situ hybridization (RNA-ISH) and proteomics (e.g., mass spectrometry) to validate discordant results. Use Cox multivariate analysis adjusted for tumor stage, differentiation status, and DNA repair biomarkers to isolate independent prognostic factors .

Q. What experimental models are optimal for studying ERCC6’s role in neurological degeneration in Cockayne syndrome?

  • Methodological Answer : Generate patient-derived induced pluripotent stem cells (iPSCs) and differentiate them into 3D brain organoids to model cerebellar atrophy and demyelination. Assess ERCC6-deficient organoids for transcriptional stalling (via PRO-seq), mitochondrial dysfunction (via Seahorse assays), and calcium signaling defects. Validate findings with postmortem CSB patient brain tissue .

Q. How does ERCC6 interact with chromatin remodeling factors, and what techniques map these interactions?

  • Methodological Answer : Employ proximity-dependent biotinylation (BioID) or co-IP/MS to identify ERCC6 interactomes. For example, ERCC6 binds SWI/SNF complexes during transcription restart. Use ChIP-seq to map ERCC6 occupancy at UV-induced DNA damage sites and correlate with histone modification marks (e.g., H3K36me3) .

Q. What strategies address the instability of ERCC6 transcripts in functional studies?

  • Methodological Answer : ERCC6 mRNA is highly unstable due to its long 3’ UTR. Use CRISPR/dCas13d systems with MS2 or PP7 aptamers to stabilize transcripts. Alternatively, express ERCC6 under a constitutive promoter (e.g., CMV) in rescue experiments and monitor protein turnover via cycloheximide chase assays .

Data Analysis & Interpretation

Q. How should researchers design studies to investigate ERCC6’s dual roles in DNA repair and transcription?

  • Methodological Answer : Apply the PICOT framework:
    • Population : ERCC6-mutant vs. wild-type cell lines.
    • Intervention : UV-C irradiation or transcription inhibitors (e.g., α-amanitin).
    • Comparison : TC-NER efficiency (e.g., CPD repair kinetics) vs. global genome NER.
    • Outcome : RNAPII progression (GRO-seq) and nascent RNA synthesis (EU incorporation).
    • Time : 0–24h post-damage .

Q. What statistical methods are appropriate for analyzing ERCC6’s prognostic value in cancer?

  • Methodological Answer : Use Kaplan-Meier survival analysis with log-rank tests for univariate comparisons. For multivariate analysis, apply Cox proportional hazards models adjusted for confounders (e.g., TNM stage, ERCC8 status). Validate findings across independent cohorts (e.g., TCGA vs. GEO datasets) .

Tables for Key Data

Q. Table 1. ERCC6 Antibody Validation Parameters

ApplicationDilutionValidated Cell LinesObserved MW
Western Blot1:1000–1:6000HeLa, DU 145, PC-3170 kDa
Immunoprecipitation0.5–4.0 µgHeLa170 kDa

Q. Table 2. ERCC6 Mutation Types in Cockayne Syndrome

Mutation TypeFunctional ImpactAssays for Validation
Truncations (e.g., p.Arg735*)Loss of ATPase domainATP hydrolysis assays
Missense (e.g., p.Gly521Ser)Impaired RNAPII releaseTranscription restart assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.